molecular formula C18H22N2O2 B2883610 N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1258692-27-1

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2883610
CAS No.: 1258692-27-1
M. Wt: 298.386
InChI Key: GNKKSHZXGWJUDY-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a benzopyran ring, a piperidine ring, and a carboxamide group

Preparation Methods

The synthesis of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Synthesis of the piperidine ring: This step often involves the use of piperidine derivatives and alkylation reactions.

    Coupling of the benzopyran and piperidine rings: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.

    Introduction of the prop-2-yn-1-yl group: This can be achieved through alkylation reactions using propargyl bromide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzopyran or piperidine rings, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

N-(3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    Benzopyran derivatives: These compounds share the benzopyran ring and may have similar biological activities.

    Piperidine derivatives: Compounds with the piperidine ring may exhibit similar pharmacological properties.

    Carboxamide compounds: These compounds have the carboxamide functional group and may be used in similar applications.

The uniqueness of this compound lies in its specific combination of these structural features, which can lead to distinct properties and applications.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-10-20-11-7-14(8-12-20)18(21)19-16-9-13-22-17-6-4-3-5-15(16)17/h1,3-6,14,16H,7-13H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKSHZXGWJUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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